Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

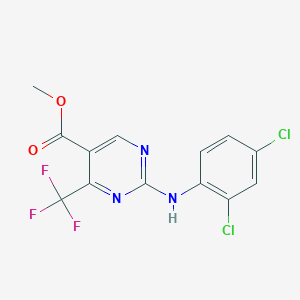

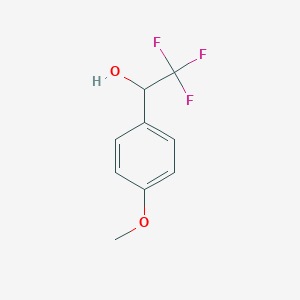

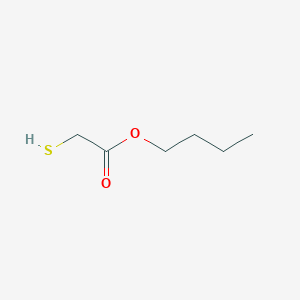

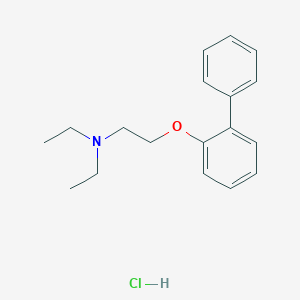

Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate is a chemical compound with the molecular formula C11H18N2O2 . It is also known by other names such as ethyl 3-isobutyl-1H-pyrazole-5-carboxylate and 3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER .

Synthesis Analysis

Pyrazoles, including Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate, are often synthesized using a variety of methods. These methods include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The InChI representation of the molecule isInChI=1S/C10H16N2O2/c1-4-14-10(13)9-6-8(11-12-9)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,11,12) . Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate is 196.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. The compound also has a rotatable bond count of 5 .科学的研究の応用

Medicinal Chemistry: Drug Discovery

Pyrazole derivatives, like Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities. They are frequently utilized in the discovery and development of new drugs, particularly as they can interact with various biological targets . The pyrazole ring structure is a common feature in many pharmacologically active molecules, making it a valuable moiety for the synthesis of potential therapeutic agents.

Agrochemistry: Pesticide Development

In agrochemistry, pyrazole compounds are integral in developing novel pesticides. Their structural versatility allows for the synthesis of compounds with specific action mechanisms against a range of agricultural pests. This can lead to the creation of more effective and environmentally friendly pest control solutions .

Coordination Chemistry: Ligand Synthesis

The pyrazole ring can act as a ligand in coordination chemistry, binding to metal ions to form complexes. These complexes have various applications, including catalysis, optical materials, and as models for studying metalloenzymes .

Organometallic Chemistry: Catalyst Design

In organometallic chemistry, pyrazole-based compounds are used to design catalysts for various chemical reactions. Their ability to stabilize metal centers and participate in electron transfer makes them suitable for this role .

Biological Studies: Bioactive Moiety Synthesis

Pyrazoles are often used as bioactive moieties in the synthesis of compounds for biological studies. They can mimic natural substances or interfere with biological pathways, making them useful tools for understanding disease mechanisms and identifying potential drug targets .

Green Chemistry: Eco-Friendly Synthesis

The synthesis of pyrazole derivatives, including Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate, can be performed using green chemistry principles. This involves using non-toxic, thermally stable, and cost-effective catalysts, contributing to more sustainable chemical practices .

作用機序

Target of Action

The primary targets of “Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate” are currently unknown. Pyrazoles, the core structure of this compound, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

Pyrazoles are known to influence a variety of biochemical pathways due to their structural diversity .

Action Environment

The action, efficacy, and stability of “Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate” can be influenced by various environmental factors. For instance, adequate ventilation is recommended when handling this compound to avoid dust formation .

特性

IUPAC Name |

ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-5-15-11(14)10-7-9(6-8(2)3)12-13(10)4/h7-8H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAUNHYTQURBJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568714 |

Source

|

| Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate | |

CAS RN |

133261-09-3 |

Source

|

| Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133261-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)

![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)